molecular formula C18H30ClN B14739231 4-Chloro-n-dodecylaniline CAS No. 5440-15-3

4-Chloro-n-dodecylaniline

Cat. No.: B14739231
CAS No.: 5440-15-3
M. Wt: 295.9 g/mol
InChI Key: DYKOUKHWPJERIK-UHFFFAOYSA-N
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Description

4-Chloro-n-dodecylaniline is an organic compound with the molecular formula C18H30ClN. It is a derivative of aniline, where a chlorine atom is substituted at the para position and a dodecyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-dodecylaniline typically involves the reaction of 4-chloroaniline with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-dodecylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Scientific Research Applications

4-Chloro-n-dodecylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-n-dodecylaniline involves its interaction with specific molecular targets. The chlorine atom and the dodecyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Dodecylaniline: Similar structure but lacks the chlorine atom.

    4-Chloroaniline: Similar structure but lacks the dodecyl group.

    N,N-Di(polyoxyethylene)-4-dodecylaniline: Contains polyoxyethylene units, making it more hydrophilic.

Uniqueness

4-Chloro-n-dodecylaniline is unique due to the presence of both the chlorine atom and the dodecyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

5440-15-3

Molecular Formula

C18H30ClN

Molecular Weight

295.9 g/mol

IUPAC Name

4-chloro-N-dodecylaniline

InChI

InChI=1S/C18H30ClN/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,20H,2-11,16H2,1H3

InChI Key

DYKOUKHWPJERIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C=C1)Cl

Origin of Product

United States

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